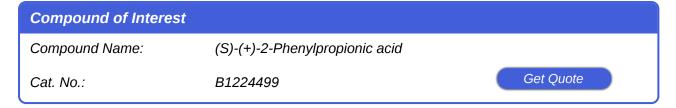


Safety, toxicology, and handling of (S)-(+)-2-Phenylpropionic acid

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An In-Depth Technical Guide on the Safety, Toxicology, and Handling of **(S)-(+)-2-Phenylpropionic Acid**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always refer to the official SDS and established internal safety protocols before handling this chemical.

Chemical and Physical Properties

(S)-(+)-2-Phenylpropionic acid, also known as Dexprofene, is a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class.



Property	Value	Reference
CAS Number	7782-24-3	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1]
Appearance	Solid	[2]
Melting Point	29-30 °C	[2]
Boiling Point	261-262 °C at 760 mmHg	[2]
Density	1.1 g/mL at 25 °C	[2]
Flash Point	>113 °C (closed cup)	[2]
Solubility	Soluble in alcohol. Water solubility is estimated to be 4987 mg/L at 25 °C.	[2]

Hazard Identification and Safety Precautions

(S)-(+)-2-Phenylpropionic acid is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard Class	Hazard Statement
Skin Irritation (Category 2)	H315: Causes skin irritation
Serious Eye Irritation (Category 2)	H319: Causes serious eye irritation
Skin Sensitization (Category 1)	H317: May cause an allergic skin reaction
Specific target organ toxicity — Single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate personal protective equipment must be worn when handling **(S)-(+)-2-Phenylpropionic acid**.



Precaution	Details
Engineering Controls	Use only in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection	Wear chemical safety goggles or a face shield.
Skin Protection	Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection	If dusts are generated, a NIOSH-approved respirator for dusts is recommended.
General Hygiene	Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

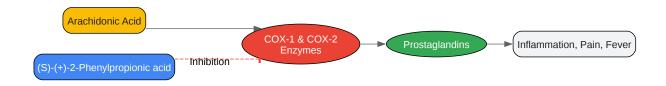
Toxicology

The toxicological properties of **(S)-(+)-2-Phenylpropionic acid** have not been fully investigated, and specific quantitative data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not readily available in the public domain. However, based on its classification as a profen NSAID, its toxicological profile is expected to be similar to other drugs in this class, with the primary concerns being gastrointestinal, renal, and hepatic effects.

Mechanism of Action and Primary Pharmacological Effect

The primary mechanism of action of **(S)-(+)-2-Phenylpropionic acid**, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]



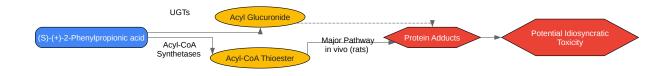


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Figure 1: Mechanism of Action of (S)-(+)-2-Phenylpropionic Acid.

Metabolic Activation and Covalent Binding

A key aspect of the toxicology of profens is their metabolic activation to reactive metabolites that can covalently bind to cellular macromolecules, leading to idiosyncratic drug toxicities.[5] For **(S)-(+)-2-Phenylpropionic acid**, two primary pathways of metabolic activation have been identified: the formation of an acyl glucuronide and a coenzyme A thioester (acyl-CoA).[6][7] In vivo studies in rats have shown that the acyl-CoA pathway is the more significant contributor to the formation of protein adducts.[5][6]



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Figure 2: Metabolic Activation Pathways of (S)-(+)-2-Phenylpropionic Acid.

Genotoxicity

There is no specific data available for the mutagenicity or carcinogenicity of **(S)-(+)-2- Phenylpropionic acid**.[8] Standard genotoxicity assays such as the Ames test, in vitro mammalian cell micronucleus test, and in vitro mammalian chromosome aberration test would be required to assess its genotoxic potential.[9]



Experimental Protocols

The following are summaries of experimental protocols that can be used to investigate the toxicology of **(S)-(+)-2-Phenylpropionic acid**.

In Vivo Metabolic Activation Study in Rats

This protocol is based on in vivo studies investigating the metabolic activation of 2-phenylpropionic acid.[6]

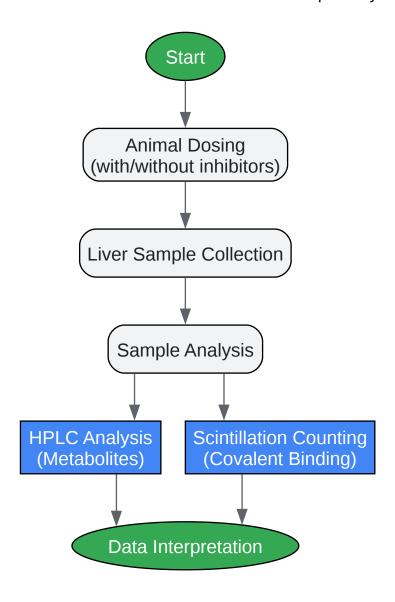
Objective: To determine the relative contribution of the acyl glucuronidation and acyl-CoA formation pathways to the in vivo covalent binding of **(S)-(+)-2-Phenylpropionic acid** to liver proteins.

Methodology:

- Animal Model: Male Sprague-Dawley rats.
- Treatment Groups:
 - Vehicle control.
 - (S)-(+)-2-Phenylpropionic acid (e.g., 130 mg/kg).
 - Inhibitor of acyl-CoA formation (e.g., trimethylacetic acid) + (S)-(+)-2-Phenylpropionic acid.
 - Inhibitor of acyl glucuronidation (e.g., (-)-borneol) + (S)-(+)-2-Phenylpropionic acid.
- Procedure:
 - Pre-treat animals with inhibitors or vehicle.
 - Administer (S)-(+)-2-Phenylpropionic acid.
 - Collect liver samples at various time points.
 - Analyze liver homogenates for:



- (S)-(+)-2-Phenylpropionic acid acyl glucuronide and acyl-CoA thioester by HPLC.
- Covalent binding to liver proteins by scintillation counting of radiolabeled compound bound to protein precipitates.
- Data Analysis: Compare the levels of metabolites and covalent binding between the different treatment groups to assess the contribution of each metabolic pathway.



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Figure 3: Experimental Workflow for In Vivo Metabolic Activation Study.

In Vitro Covalent Binding Assay in Rat Hepatocytes



This protocol is based on in vitro studies assessing the enantioselective covalent binding of 2-phenylpropionic acid.[10][11]

Objective: To determine the extent of covalent binding of **(S)-(+)-2-Phenylpropionic acid** to proteins in isolated rat hepatocytes.

Methodology:

- · Cell Model: Freshly isolated rat hepatocytes.
- Treatment: Incubate hepatocytes with radiolabeled (S)-(+)-2-Phenylpropionic acid (e.g., ¹⁴C-labeled).
- Procedure:
 - At various time points, quench the reaction with perchloric acid.
 - Separate the protein precipitate by centrifugation.
 - Wash the protein precipitate to remove unbound compound.
 - Measure the radioactivity of the protein precipitate using scintillation counting to quantify covalent binding.
- Data Analysis: Express covalent binding as pmol of compound bound per mg of protein.

HPLC Method for Quantification in Plasma

This protocol is a representative method for the quantification of 2-phenylpropionic acid in a biological matrix.[12][13]

Objective: To quantify the concentration of (S)-(+)-2-Phenylpropionic acid in plasma samples.

Methodology:



Parameter	Value
HPLC System	Standard HPLC with UV detector
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase	Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	222 nm
Sample Preparation	Protein precipitation with acetonitrile, followed by evaporation and reconstitution in mobile phase.

GC-MS Screening for Metabolites in Urine

This protocol is based on a general screening method for NSAIDs and their metabolites.[14] [15]

Objective: To detect and identify (S)-(+)-2-Phenylpropionic acid and its metabolites in urine.

Methodology:

- Sample Preparation:
 - Hydrolysis of glucuronide conjugates (if necessary).
 - Extraction of the analytes from the urine matrix.
 - Derivatization (e.g., methylation) to improve volatility for GC analysis.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Analysis:
 - Separation of the derivatized compounds by gas chromatography.



Identification of the compounds based on their mass spectra.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.

Exposure Route	First-Aid Measures
Inhalation	Move the person to fresh air. If not breathing, give artificial respiration.
Skin Contact	Immediately wash off with soap and plenty of water. Remove contaminated clothing.
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

In case of a spill, wear appropriate PPE, avoid generating dust, and clean up using an inert absorbent material. Dispose of the waste in a sealed container according to local regulations.

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